Miriplatin -

Miriplatin

Catalog Number: EVT-8201109
CAS Number:
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Miriplatin can be synthesized through several methods involving the coordination of platinum with specific ligands. The general synthetic route involves:

  1. Starting Materials: Platinum(II) salts (such as platinum(II) chloride) are used as the starting point.
  2. Ligand Coordination: The synthesis typically involves the addition of organic ligands that can stabilize the platinum center and enhance the compound's solubility and reactivity.
  3. Purification: After synthesis, Miriplatin is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The synthesis often employs techniques such as:

  • Solvent-assisted methods: Utilizing solvents that promote the formation of desired complexes.
  • Temperature control: Maintaining specific temperatures during reactions to optimize yield and purity.
Molecular Structure Analysis

Structure

Miriplatin’s molecular structure features a central platinum atom coordinated by various ligands. The typical structure includes:

  • A square planar geometry around the platinum center.
  • Two chloride ions and two organic ligands (which may vary depending on the specific formulation).

Data

The molecular formula for Miriplatin can often be represented as CxHyCl2NzPt\text{C}_x\text{H}_y\text{Cl}_2\text{N}_z\text{Pt}, where xx, yy, and zz depend on the specific ligands used in synthesis. Detailed spectroscopic analysis (such as NMR and IR spectroscopy) is employed to confirm the structure.

Chemical Reactions Analysis

Reactions

Miriplatin undergoes several key chemical reactions, particularly in biological systems:

  1. Hydrolysis: In aqueous environments, Miriplatin can hydrolyze to form reactive species that bind to DNA.
  2. DNA Binding: The activated form of Miriplatin interacts with nucleophilic sites on DNA, leading to cross-linking that inhibits replication.

Technical Details

The kinetics of these reactions can be studied using techniques such as UV-Vis spectroscopy, which allows for monitoring changes in absorbance that correlate with reaction progress.

Mechanism of Action

Process

The mechanism of action of Miriplatin involves several steps:

  1. Activation: Upon entering a cellular environment, Miriplatin undergoes hydrolysis.
  2. DNA Interaction: The activated compound forms covalent bonds with DNA bases, primarily guanine.
  3. Cross-Linking: This results in interstrand cross-links that prevent DNA replication and transcription, ultimately leading to cell death.

Data

Studies have shown that Miriplatin exhibits a dose-dependent response in cancer cell lines, indicating its potential efficacy in overcoming drug resistance associated with traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and various organic solvents depending on the ligands attached.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles, making it effective in targeting cancer cells.

Relevant data includes melting points, boiling points, and solubility metrics which are critical for formulation development.

Applications

Scientific Uses

Miriplatin is primarily investigated for its applications in oncology:

  • Cancer Treatment: It shows promise in treating various types of cancers, especially those resistant to conventional therapies.
  • Research Applications: Used in studies aimed at understanding drug resistance mechanisms and developing new therapeutic strategies.
Synthetic Pathways and Structural Optimization of Miriplatin

Design Rationale for Lipophilic Platinum Complexes in Transarterial Chemoembolization

Miriplatin (cyclohexane-(1R,2R)-diamineplatinum(II) dimyristate) was engineered as a third-generation platinum complex specifically for transarterial chemoembolization (TACE) of hepatocellular carcinoma. Its molecular architecture addresses two critical limitations of conventional platinum drugs: rapid systemic clearance and poor tumor localization. The incorporation of two myristoyl (C14) fatty acid chains (Figure 1) confers extreme lipophilicity (logP = 7.2), enabling stable suspension in iodized oil (Lipiodol®) for localized drug delivery [1] [6]. This design leverages the Enhanced Permeability and Retention effect, where liposomal formulations accumulate preferentially in tumor vasculature [1].

Table 1: Comparative Properties of Platinum Complexes in TACE Applications

ComplexClogP ValueLipiodol CompatibilitySustained Release Profile
Cisplatin-2.1Low (rapid separation)Hours
Oxaliplatin-0.7Moderate1–2 days
Miriplatin7.2High (stable emulsion)>14 days

Preclinical studies of the prodrug SM-11355 (later named Miriplatin) demonstrated that lipophilicity directly correlates with tumor retention time. In vivo models showed that platinum concentrations in hepatic tumors remained elevated for >14 days post-administration due to sustained hydrolysis of the myristate ligands, releasing cytotoxic diaminocyclohexaneplatinum(II) dichloride (DPC) [6]. This slow-release mechanism minimizes systemic exposure while maximizing local cytotoxicity [1] [7].

Comparative Analysis of Myristoyl Ligand Modifications on Drug Stability

The myristoyl chains in Miriplatin (C14:0 saturated fatty acids) were selected through systematic optimization of chain length and saturation. Shorter chains (C8–C10) reduced lipophilicity, accelerating drug release and diminishing tumor retention, while longer chains (C16–C18) compromised suspension homogeneity in Lipiodol due to crystallization [5] [9]. Myristate’s optimal balance arises from:

  • Hydrophobic van der Waals interactions with Lipiodol’s ethyl esters, preventing phase separation
  • Flexible alkyl conformation enabling integration into phospholipid bilayers in liposomal formulations [1]
  • Esterase-mediated hydrolysis kinetics that sustain platinum release over weeks [6]

Table 2: Impact of Fatty Acid Chain Length on Miriplatin Analog Stability

Chain LengthLipiodol Emulsion Stability (Days)Drug Release Half-life (h)Crystallization Tendency
C12:0796Low
C14:0>30240None
C16:021360Moderate
C18:010420High

Structural analyses confirmed that cis-configuration of myristoyl ligands around platinum is critical. Trans-isomers exhibited 40% faster degradation in lipid suspensions due to steric vulnerability to nucleophilic attack [7]. Additionally, the (1R,2R)-diaminocyclohexane carrier ligand confers resistance to glutathione detoxification—a key limitation of cisplatin—by sterically hindering thiol adduct formation [1] [7].

Synthesis Challenges in Lipid-Based Platinum Complexes

Synthesizing Miriplatin requires stringent control of reaction parameters to avoid platinum reduction or ligand disproportionation. Key challenges include:

Particle Aggregation Control

Crude Miriplatin precipitates as polydisperse aggregates (0.5–50 µm), necessitating post-synthesis micronization to <5 µm particles for arterial injection. Lyophilization must occur below -40°C to prevent myristoyl chain rearrangement, which increases crystallinity and reduces Lipiodol dispersibility [6] [9].

Solvent System Optimization

Early synthesis routes used chloroform/methanol mixtures, leaving genotoxic residues. Current Good Manufacturing Practice-compliant processes employ tert-butanol/water co-solvents, reducing residual solvents to <50 ppm while maintaining reaction yields >85% [6].

Stabilization in Nanocarriers

To enable intravenous administration (beyond TACE), reduction-responsive micelles have been engineered. Pyrene-terminated poly(2-(dimethylamino) ethyl acrylate) micelles (40 nm diameter) encapsulate Miriplatin via π–π stacking and hydrophobic interactions. The disulfide linkages in these polymers undergo glutathione-triggered cleavage in tumors, releasing intact drug (Figure 2). Drug-loading capacity reaches 22.8% w/w—significantly higher than cisplatin formulations (<10%)—due to myristoyl chain integration into the micelle core [9].

Metal Impurity Constraints

Platinum synthesis intermediates often contain Pd(II) contaminants that catalyze drug decomposition. Chelating scavengers (e.g., dimethylaminoethanethiol-functionalized silica) reduce palladium to <1 ppm without platinum loss, extending shelf-life to 24 months at 2–8°C [7].

Synthetic Workflow Highlights:

  • Ligand Exchange: K₂PtCl₄ + (1R,2R)-DACH → (1R,2R)-DACH-PtCl₂ (95% yield)
  • Myristoylation: (1R,2R)-DACH-PtCl₂ + 2 Ag(myristate) → Miriplatin + 2 AgCl↓
  • Purification: Recrystallization from n-hexane/ethyl acetate (4:1)
  • Lyophilization: Frozen tert-butanol slurry at -45°C under 0.05 mbar vacuum [6] [9]

These innovations address the inherent instability of lipid-platinum conjugates while preserving the pharmacologically active diaminocyclohexane-platinum(II) core.

Properties

Product Name

Miriplatin

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764.0 g/mol

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

BGIHRZPJIYJKAZ-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.